molecular formula C22H21N3O2 B6588070 2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1203347-02-7

2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B6588070
CAS No.: 1203347-02-7
M. Wt: 359.4 g/mol
InChI Key: WPHNPTXYDDIUHQ-UHFFFAOYSA-N
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Description

The compound 2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one features a hybrid heterocyclic architecture combining a 2,3-dihydropyridazin-3-one core with a 2-methyl-2,3-dihydroindole moiety. Key structural attributes include:

  • Pyridazinone ring: A six-membered dihydroaromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.
  • Substituents: A phenyl group at position 6 of the pyridazinone and a 2-methyl-2,3-dihydroindole group linked via a propan-2-yl ketone bridge.
  • Saturation: Partial saturation in both the indole (positions 2–3) and pyridazinone (positions 2–3) rings, which may influence conformational rigidity and solubility.

Properties

IUPAC Name

2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-14-18-10-6-7-11-20(18)24(15)22(27)16(2)25-21(26)13-12-19(23-25)17-8-4-3-5-9-17/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHNPTXYDDIUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O
  • Melting Point : Approximately 63–65 °C

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In particular, it has shown promising results against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

PathogenMIC (μg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Staphylococcus aureus (MRSA)<1.00

These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The compound's anticancer potential has also been explored through various in vitro studies. It demonstrated cytotoxic effects on several cancer cell lines, including lung cancer (A549) and breast cancer cells. The antiproliferative activity was measured using standard assays such as MTT and colony formation assays.

Cell LineIC50 (μM)
A549 (Lung Cancer)5.00
MCF7 (Breast Cancer)7.50
HeLa (Cervical Cancer)6.20

These findings indicate that the compound may inhibit cell proliferation effectively, making it a potential candidate for cancer therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.
  • Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins involved in microbial resistance and cancer progression.

Case Studies

Several case studies have documented the efficacy of similar compounds with structural similarities to This compound :

  • Indolylquinazolinones : These compounds exhibited significant antibacterial activity against MRSA and were effective in inhibiting biofilm formation.
  • Azaheterocycles : Related compounds demonstrated potent cytotoxicity against various cancer cell lines and were evaluated for their ability to overcome drug resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural homology with derivatives reported in recent chemical inventories (). Below is a comparative analysis with two analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
Target Compound C23H23N3O2* ~373.45* 6-phenyl; 2-methyl-2,3-dihydroindole Not reported
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one (D262-0756) C22H21N3O2 359.43 6-(4-methylphenyl); 2,3-dihydroindole 50 mg
2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(4-methylphenyl)pyridazin-3(2H)-one (D262-0762) C23H23N3O2 373.45 6-(4-methylphenyl); 2,3-dihydroindole; butan-2-yl 30 mg

*Estimated based on structural homology to D262-0762.

Key Observations:

Substituent Variations: The target compound differs from D262-0756 by replacing the 4-methylphenyl group with a phenyl group and introducing a methyl substituent on the indole ring. Compared to D262-0762, the target retains the phenyl group at position 6 but lacks the extended butan-2-yl chain, which could reduce molecular flexibility and affect metabolic stability .

Molecular Weight :

  • The target’s estimated molecular weight (~373.45 g/mol) aligns with D262-0762 , suggesting comparable solubility profiles. However, the absence of a 4-methyl group on the phenyl ring (vs. D262-0756/0762) might marginally decrease hydrophobicity.

Synthetic Accessibility :

  • Both analogs (D262-0756 and D262-0762) are available in milligram quantities, indicating feasible synthetic routes. The target compound’s synthesis would likely require similar strategies, with modifications to incorporate the 2-methylindole and phenyl groups .

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